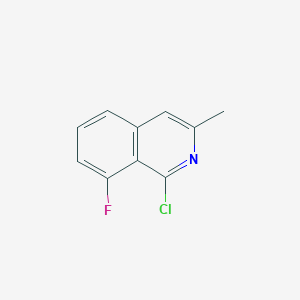
2-Amino-1-(1-benzothiophen-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(1-benzothiophen-2-yl)ethan-1-one is an organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of an amino group and a ketone group attached to a benzothiophene ring. Benzothiophene derivatives are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(1-benzothiophen-2-yl)ethan-1-one typically involves the reaction of 1-benzothiophene-2-carboxylic acid with ammonia or an amine under specific conditions. One common method involves the following steps:
Formation of the Intermediate: 1-Benzothiophene-2-carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride.
Amination: The acid chloride is then reacted with ammonia or an amine to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1-(1-benzothiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohol.
Substitution: Derivatives with different substituents on the amino group.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of materials with specific properties, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 2-Amino-1-(1-benzothiophen-2-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use. For example, as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1-(1-benzothiophen-3-yl)ethan-1-ol: Similar structure but with a hydroxyl group instead of a ketone.
2-Amino-1-(3-chloro-1-benzothiophen-2-yl)ethan-1-one: Similar structure but with a chlorine substituent on the benzothiophene ring.
2-Amino-1-(5-bromothiophen-2-yl)ethan-1-one: Similar structure but with a bromine substituent on the thiophene ring.
Uniqueness
2-Amino-1-(1-benzothiophen-2-yl)ethan-1-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of an amino group and a ketone group attached to a benzothiophene ring makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H9NOS |
|---|---|
Poids moléculaire |
191.25 g/mol |
Nom IUPAC |
2-amino-1-(1-benzothiophen-2-yl)ethanone |
InChI |
InChI=1S/C10H9NOS/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-5H,6,11H2 |
Clé InChI |
TZWANNUPQVSBLG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(S2)C(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


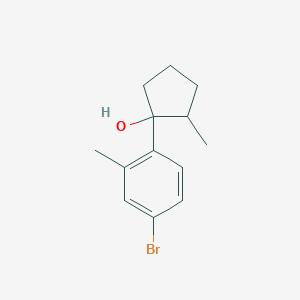
![1-[1-(Aminomethyl)cyclobutyl]but-3-EN-1-one](/img/structure/B13194198.png)
![Methyl 2,4,6-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13194205.png)
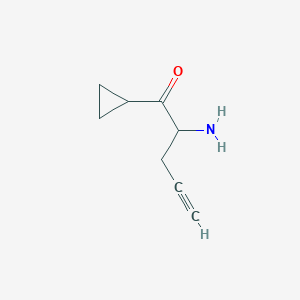


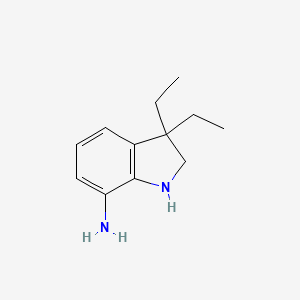
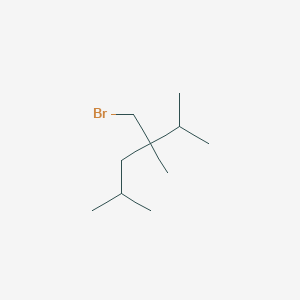
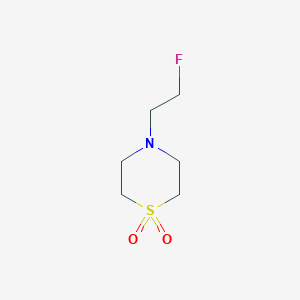
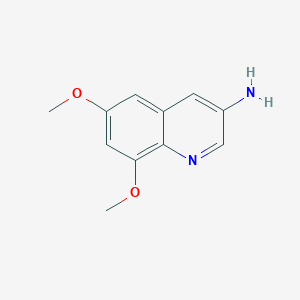
![N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclohexanamine](/img/structure/B13194246.png)

